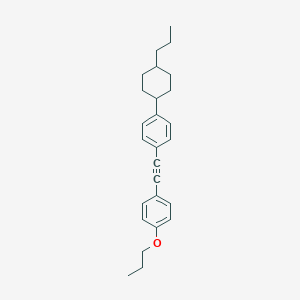

trans-1-(2-(4-Propoxyphényl)éthynyl)-4-(4-propylcyclohexyl)benzène

Vue d'ensemble

Description

trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: is a complex organic compound characterized by its unique structural features

Applications De Recherche Scientifique

trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Materials Science: It is used in the development of new materials with unique properties, such as liquid crystals and polymers.

Méthodes De Préparation

The synthesis of trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene involves several steps. The primary synthetic route includes the following steps:

Formation of the Propoxyphenyl Acetylene: This step involves the reaction of 4-propoxyphenyl bromide with acetylene gas in the presence of a palladium catalyst to form 4-propoxyphenyl acetylene.

Cyclohexylation: The next step involves the reaction of 4-propoxyphenyl acetylene with 4-propylcyclohexyl bromide in the presence of a strong base such as potassium tert-butoxide to form the desired product.

Analyse Des Réactions Chimiques

trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkanes.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include palladium catalysts, strong bases, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mécanisme D'action

The mechanism of action of trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparaison Avec Des Composés Similaires

trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: can be compared with other similar compounds, such as:

trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: This compound has a methoxy group instead of a propoxy group, which can lead to differences in its chemical and biological properties.

trans-1-(2-(4-Ethoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: This compound has an ethoxy group instead of a propoxy group, which can also affect its properties.

The uniqueness of trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene lies in its specific structural features and the resulting chemical and biological properties.

Activité Biologique

The compound 1-(4-trans-Propylcyclohexyl)-4-[4(4-propyloxyphenyl)ethinyl]-benzol is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article aims to explore its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for 1-(4-trans-Propylcyclohexyl)-4-[4(4-propyloxyphenyl)ethinyl]-benzol is . The structure features a propylcyclohexyl group and an ethynyl-phenyl moiety, which contribute to its unique properties. The compound's structural characteristics suggest potential interactions with biological systems that warrant investigation.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C26H32O |

| Molecular Weight | 384.53 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound has not been extensively documented in the available literature. However, related compounds with similar structures have shown various biological effects, including anti-inflammatory and anticancer properties. For instance, studies on structurally analogous compounds have indicated potential mechanisms involving:

- Inhibition of cell proliferation : Certain derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis.

- Modulation of signal transduction pathways : Some compounds can affect pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.

Case Studies

- In Vitro Studies : A study exploring the biological effects of related phenyl-ethynyl compounds demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

- In Vivo Studies : Research on similar cyclohexyl-substituted compounds indicated anti-tumor activity in mouse models. These studies highlighted the importance of structural modifications in enhancing bioactivity.

Table 2: Summary of Biological Activities from Related Compounds

Pharmacokinetics and Toxicology

While specific pharmacokinetic data on 1-(4-trans-Propylcyclohexyl)-4-[4(4-propyloxyphenyl)ethinyl]-benzol is limited, related compounds often exhibit favorable absorption and distribution characteristics. Toxicological assessments are critical for evaluating safety profiles, especially for potential therapeutic applications.

Toxicological Findings

- Acute Toxicity : Related compounds have shown varying degrees of toxicity depending on their structure and functional groups.

- Chronic Exposure : Long-term exposure studies are necessary to fully understand the implications of using such compounds in therapeutic settings.

Propriétés

IUPAC Name |

1-propoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O/c1-3-5-21-8-14-24(15-9-21)25-16-10-22(11-17-25)6-7-23-12-18-26(19-13-23)27-20-4-2/h10-13,16-19,21,24H,3-5,8-9,14-15,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRYWLQZHXTLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564128 | |

| Record name | 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116903-49-2 | |

| Record name | 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-[2-(4-propoxyphenyl)ethynyl]-4-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.